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Compound of Interest

Compound Name:
3-Fluoro-4-

methylphenylacetonitrile

Cat. No.: B1304802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic compound with potential

applications in medicinal chemistry and materials science. This technical guide provides a

comprehensive overview of its synthesis, physicochemical properties, and spectral

characterization. While a singular "discovery" paper for this specific molecule is not prominent

in the literature, its synthesis can be reliably achieved through established methodologies for

related phenylacetonitrile derivatives. This document outlines a plausible and detailed synthetic

protocol, summarizes key quantitative data, and discusses the potential significance of this

compound in the context of drug discovery, drawing parallels with other fluoroaromatic

structures.

Physicochemical Properties
The fundamental physicochemical properties of 3-Fluoro-4-methylphenylacetonitrile are

summarized in the table below. This data is compiled from various chemical supplier databases

and provides a baseline for its handling and characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1304802?utm_src=pdf-interest
https://www.benchchem.com/product/b1304802?utm_src=pdf-body
https://www.benchchem.com/product/b1304802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1304802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 261951-73-9 [1]

Molecular Formula C₉H₈FN [2][3]

Molecular Weight 149.17 g/mol [2]

Appearance
Colorless to pale yellow liquid

or solid
[4]

Density 1.095 g/cm³ [2]

Flash Point 93.5 °C [2]

Purity (typical) ≥98% [1]

Proposed Synthesis
The most direct and widely applicable method for the synthesis of 3-Fluoro-4-
methylphenylacetonitrile is the nucleophilic substitution of a corresponding benzyl halide with

a cyanide salt. This reaction, a variation of the Kolbe nitrile synthesis, is a robust and well-

documented method for the preparation of benzyl cyanides.[5][6]

A plausible and efficient synthetic route starts from 3-fluoro-4-methylbenzyl bromide. The

workflow for this synthesis is depicted in the following diagram.
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Synthesis Workflow for 3-Fluoro-4-methylphenylacetonitrile

Reactants

Reaction Conditions

Product

3-Fluoro-4-methylbenzyl bromide

Solvent: Ethanol/Water
Heat (Reflux)

Sodium Cyanide (NaCN)

3-Fluoro-4-methylphenylacetonitrile

Click to download full resolution via product page

Caption: Proposed synthesis workflow from 3-fluoro-4-methylbenzyl bromide.

Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzyl cyanide and

its derivatives.[5][6][7]

Materials:

3-Fluoro-4-methylbenzyl bromide

Sodium cyanide (NaCN)

Ethanol (95%)

Water, distilled
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Diethyl ether (or other suitable extraction solvent)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

Round-bottom flask

Reflux condenser

Heating mantle with a stirrer

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve sodium cyanide (1.2 equivalents) in a mixture of water and ethanol (a

common ratio is 1:1 v/v).

Addition of Benzyl Bromide: To the stirred cyanide solution, add 3-fluoro-4-methylbenzyl

bromide (1.0 equivalent) dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature.

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: To the remaining aqueous solution, add an equal volume of diethyl ether and

transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to

separate. Collect the organic layer.

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution

and then with brine.

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Solvent Evaporation: Filter off the drying agent and remove the diethyl ether under reduced

pressure to yield the crude 3-Fluoro-4-methylphenylacetonitrile.

Purification: The crude product can be further purified by vacuum distillation to obtain the

final, high-purity product.

Spectral Characterization (Predicted)
While specific, published spectra for 3-Fluoro-4-methylphenylacetonitrile are not readily

available, its spectral characteristics can be reliably predicted based on the analysis of similar

compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons,

the benzylic protons, and the methyl protons.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling
Constants (J, Hz)

Aromatic-H ~7.0-7.3 Multiplet

Benzylic-CH₂ ~3.7 Singlet

Methyl-CH₃ ~2.3

Singlet (or doublet

due to coupling with

F)

¹³C NMR Spectroscopy
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The carbon NMR spectrum will provide information on the number and types of carbon atoms

in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)

C≡N ~117-120

Aromatic-C ~115-140 (with C-F coupling)

Benzylic-CH₂ ~20-25

Methyl-CH₃ ~15-20

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and aromatic

functionalities.

Functional Group Wavenumber (cm⁻¹) Intensity

C≡N stretch ~2240-2260 Medium

C-H stretch (aromatic) ~3000-3100 Medium

C=C stretch (aromatic) ~1450-1600 Medium to Strong

C-F stretch ~1000-1400 Strong

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion

peak and characteristic fragmentation patterns.

Ion m/z (predicted)

[M]⁺ 149

[M-HCN]⁺ 122

[M-CH₂CN]⁺ 109
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Potential Significance and Applications in Drug
Development
The incorporation of fluorine into organic molecules is a well-established strategy in drug

design to enhance metabolic stability, binding affinity, and lipophilicity. The presence of the

fluorine atom and the nitrile group in 3-Fluoro-4-methylphenylacetonitrile makes it an

interesting building block for the synthesis of novel pharmaceutical agents.

The phenylacetonitrile scaffold is a precursor to a variety of biologically active molecules,

including phenethylamines, which are present in a wide range of pharmaceuticals. The nitrile

group itself can act as a bioisostere for other functional groups and can be a key interacting

element with biological targets.

The logical relationship for its potential in drug discovery is outlined below:
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Potential of 3-Fluoro-4-methylphenylacetonitrile in Drug Discovery

Core Compound

Key Structural Features

Enhanced Properties Potential Applications

3-Fluoro-4-methylphenylacetonitrile

Fluorine Atom Phenylacetonitrile Scaffold

Metabolic Stability Binding Affinity Lipophilicity Precursor to Bioactive Molecules
(e.g., Phenethylamines)

Novel Pharmaceutical Agents
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Caption: Rationale for the potential utility in drug discovery programs.

Given its structure, 3-Fluoro-4-methylphenylacetonitrile could serve as a valuable

intermediate in the synthesis of compounds targeting a range of therapeutic areas, including

neuroscience, oncology, and infectious diseases, where fluorinated compounds have shown

significant promise. Further research into the biological activity of this and related compounds

is warranted to fully explore its potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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